1-cyclohexyl-3-(4-phenoxyphenyl)urea
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Overview
Description
N-cyclohexyl-N’-(4-phenoxyphenyl)urea is an organic compound belonging to the class of phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The molecular formula of N-cyclohexyl-N’-(4-phenoxyphenyl)urea is C19H22N2O2, and it has a molecular weight of 310.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N’-(4-phenoxyphenyl)urea can be synthesized through a reaction between cyclohexylamine and 4-phenoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-(4-phenoxyphenyl)urea involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-N’-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(4-iodophenyl)urea: Similar structure but with an iodine atom instead of a phenoxy group.
N-cyclohexyl-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a phenoxy group.
Uniqueness
N-cyclohexyl-N’-(4-phenoxyphenyl)urea is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,22) |
InChI Key |
AHIZJLVRHIRLEY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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